molecular formula C8H8F2 B14770961 1,3-Difluoro-2,4-dimethylbenzene

1,3-Difluoro-2,4-dimethylbenzene

Cat. No.: B14770961
M. Wt: 142.15 g/mol
InChI Key: LAUYJJNZYZBNHB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4-dimethylbenzene is a fluorinated aromatic compound of interest in advanced chemical synthesis and materials science. With the molecular formula C8H8F2 and a molecular weight of approximately 142.15 g/mol , this compound serves as a valuable building block for constructing more complex molecular architectures. The strategic placement of two fluorine atoms adjacent to two methyl groups on the benzene ring creates a unique electronic and steric profile . This makes it a key intermediate in pharmaceutical research for creating active ingredients and in materials science for developing novel polymers and liquid crystals. The fluorine atoms can act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of other functional groups, such as alkoxides or amines . Concurrently, the methyl groups can be modified through oxidation or halogenation, offering an additional handle for further functionalization . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the material safety data sheet (MSDS) for proper handling and storage guidelines, which should be stored sealed in a dry environment at room temperature . For specific application support and to discuss your synthetic challenges, please contact our technical team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1,3-difluoro-2,4-dimethylbenzene

InChI

InChI=1S/C8H8F2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3

InChI Key

LAUYJJNZYZBNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1,3 Difluoro 2,4 Dimethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including substituted benzenes like 1,3-Difluoro-2,4-dimethylbenzene. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, leading to a carbocation intermediate known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.commsu.edu The reactivity of the benzene (B151609) ring and the position of the incoming electrophile (regioselectivity) are significantly influenced by the electronic properties of the substituents already present on the ring. stackexchange.comlibretexts.orgjove.com

The reactivity of the this compound ring towards electrophiles is determined by the interplay of inductive and resonance effects from its four substituents.

Fluorine Substituents: Halogens, including fluorine, exhibit a dual electronic effect. libretexts.org

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This inductive effect is strong and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orgstackexchange.comkhanacademy.org

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions. stackexchange.comlibretexts.org For fluorine, the deactivating inductive effect generally outweighs the activating resonance effect, making fluorobenzene (B45895) less reactive than benzene in EAS reactions. stackexchange.com

Methyl Substituents: Alkyl groups like methyl are considered activating groups. libretexts.org

Inductive Effect (+I): Methyl groups are electron-donating through induction, pushing electron density into the ring and increasing its nucleophilicity. umd.eduyoutube.com

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the ring. It is often considered a type of resonance effect that further increases electron density in the ring, particularly at the ortho and para positions. khanacademy.org

SubstituentInductive EffectResonance EffectOverall Effect on Ring
Fluorine (-F) -I (Electron-withdrawing, Deactivating)+R (Electron-donating, Activating)Deactivating (Inductive effect dominates)
Methyl (-CH₃) +I (Electron-donating, Activating)Hyperconjugation (Electron-donating, Activating)Activating

The mechanism for EAS reactions proceeds in two main steps. libretexts.orgmasterorganicchemistry.com

Formation of the Benzenonium Ion: The aromatic ring's pi electrons act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate called a benzenonium ion (or arenium ion). libretexts.orgmsu.edu

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromatic system. libretexts.orgmasterorganicchemistry.com

For this compound, an electrophile can attack one of the two unsubstituted carbons (C5 or C6). The stability of the resulting benzenonium ion determines the preferred reaction pathway. The positive charge in the benzenonium ion is delocalized across the ring, primarily at the positions ortho and para to where the electrophile attacked. The substituents on the ring can further stabilize or destabilize this intermediate. Electron-donating groups (like methyl) stabilize the positive charge, while electron-withdrawing groups (like fluorine) destabilize it. libretexts.orgyoutube.com

When multiple substituents are present on a benzene ring, their directing effects combine to determine the position of further substitution. stackexchange.comjove.comjove.com

Fluorine: As a halogen, fluorine is an ortho, para-director, despite being a deactivating group. libretexts.org This is because its +R effect, which donates electron density to the ortho and para positions, is effective at stabilizing the positive charge in the benzenonium ion intermediate for ortho and para attack. libretexts.org

Methyl: As an alkyl group, methyl is an activating ortho, para-director due to its +I and hyperconjugation effects. libretexts.orgyoutube.com

In this compound, the directing effects of the four substituents must be considered for the two available positions, C5 and C6.

Substitution at C5: This position is ortho to the methyl group at C4 and meta to the fluorine at C1 and the methyl at C2.

Substitution at C6: This position is ortho to the fluorine at C1 and para to the methyl group at C2.

Generally, when directing effects compete, the more powerful activating group dominates. stackexchange.comjove.com In this case, the methyl groups are stronger activators than fluorine's directing ability. The concerted directing influence of the four groups, along with potential steric hindrance, will determine the final regiochemical outcome. Substitution typically occurs at the position that is least sterically hindered and most electronically favored. jove.comjove.com

Nucleophilic Aromatic Substitution (NAS) Mechanisms

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are made sufficiently electron-poor. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This is usually achieved by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.comtotal-synthesis.com

In nucleophilic aromatic substitution, a nucleophile attacks an aromatic ring, displacing a leaving group. Contrary to its behavior in aliphatic Sₙ2 reactions, fluorine can be an excellent leaving group in SₙAr reactions. masterorganicchemistry.comdoubtnut.comwyzant.com The reactivity order for halogens in SₙAr is often F > Cl > Br > I, the reverse of the trend seen in Sₙ2 reactions. chemistrysteps.com

This is because the rate-determining step in the SₙAr addition-elimination mechanism is the initial attack of the nucleophile on the ring to form the Meisenheimer complex, not the breaking of the carbon-leaving group bond. stackexchange.commasterorganicchemistry.comstackexchange.comtotal-synthesis.com

Fluorine's effectiveness is due to its high electronegativity. stackexchange.comwyzant.comreddit.com

It strongly withdraws electron density from the ring via the inductive effect.

This makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. wyzant.comreddit.com

The strong electron withdrawal also helps to stabilize the negatively charged Meisenheimer complex formed during the reaction. stackexchange.comyoutube.com

Although the C-F bond is very strong, its cleavage occurs in the fast, second step of the reaction, after the rate-limiting nucleophilic attack. The restoration of the highly stable aromatic ring provides the driving force for the expulsion of the fluoride (B91410) ion. masterorganicchemistry.com

In polyhalogenated compounds, chemoselectivity refers to which halogen is preferentially substituted, while regioselectivity refers to the position of substitution.

Radical Reactions and Mechanistic Aspects

Radical reactions offer a complementary approach to functionalizing aromatic rings, often proceeding under mild conditions with unique selectivity. The generation of radical species and their subsequent reaction with aromatic substrates like this compound are of significant synthetic interest.

Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under exceptionally mild conditions. mdpi.comacs.orgnih.gov This methodology avoids the harsh reagents or high temperatures often required in traditional radical chemistry. acs.orgnih.gov The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate a radical. mdpi.comnih.gov

Fluoroalkyl bromides are effective precursors for generating fluoroalkyl radicals. The process begins with the photoexcitation of the catalyst (PC) to its excited state (PC*). This excited state is a potent reductant and can transfer a single electron to the fluoroalkyl bromide (RF-Br). This reduction leads to the formation of a radical anion, which rapidly fragments to produce the fluoroalkyl radical (RF•) and a bromide anion.

General Mechanism of Radical Generation:

PC + hν → PC*

PC* + RF-Br → PC•+ + [RF-Br]•−

[RF-Br]•− → RF• + Br−

Once generated, the fluoroalkyl radical can add to an aromatic ring. While specific studies on this compound are not prominent, the reaction would be expected to proceed via addition of the radical to the electron-rich aromatic core. The regioselectivity of such an addition would be governed by the stability of the resulting cyclohexadienyl radical intermediate.

Below is a table showing general conditions for the photoredox-catalyzed generation of alkyl radicals and their subsequent use in C-C bond-forming reactions.

EntryRadical PrecursorArene/AlkenePhotocatalystAdditive/SolventProduct Type
1Ethyl 2-bromo-2,2-difluoroacetateStyrenefac-[Ir(ppy)3]H2O/AcetoneDifluoroalkylated Alkane
2Benzyl BromideAnisoleRu(bpy)3Cl2K2HPO4 / DMFBiaryl Methane
3Perfluorohexyl IodideBenzenefac-[Ir(ppy)3]MeCNPerfluoroalkylated Arene
4BromodifluoromethylphosphonateIndoleEosin YDMSODifluoromethylated Heterocycle

This table presents illustrative examples of photoredox-catalyzed radical reactions and does not represent specific reactions of this compound.

The difluoromethyl group (–CF2H) is a valuable motif in medicinal chemistry, often serving as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. nih.govbeilstein-journals.org Consequently, methods for the direct difluoromethylation of organic molecules, including arenes, are highly sought after. Radical pathways provide a key route for installing this group.

The difluoromethyl radical (•CF2H) can be generated from a variety of precursors using different initiation methods. mdpi.com Common precursors include bromodifluoromethane (BrCF2H), sodium difluoromethanesulfinate (CF2HSO2Na), and N-tosyl-S-difluoromethyl-S-phenylsulfoximine. mdpi.comnih.gov Photoredox catalysis is a particularly effective method for generating •CF2H from these reagents. For instance, the excited photocatalyst can reduce a sulfoximine precursor, which then fragments to release the •CF2H radical. nih.gov

The difluoromethyl radical is considered to be nucleophilic in character. mdpi.com This property dictates its reactivity towards aromatic compounds. It will preferentially add to electron-deficient positions on an aromatic ring. For an electron-rich substrate like this compound, direct addition of the nucleophilic •CF2H radical may be less efficient compared to its reaction with electron-poor arenes.

Alternatively, more electrophilic difluoromethyl radical surrogates, such as the chlorodifluoromethyl radical (•CF2Cl) generated from chlorodifluoroacetic anhydride, can be used to functionalize electron-rich arenes. nih.govnih.gov This radical readily adds to electron-rich systems, and the resulting chlorodifluoromethyl group can be subsequently reduced to the desired difluoromethyl group. nih.gov

The general reactivity pattern involves the addition of the difluoromethyl radical (or a surrogate) to the aromatic π-system, forming a substituted cyclohexadienyl radical. This intermediate must then be oxidized and deprotonated to restore aromaticity and yield the final difluoromethylated product.

The table below summarizes common precursors for generating difluoromethyl radicals and related species.

PrecursorMethod of ActivationRadical GeneratedTypical Substrate
CF2HSO2NaPhotoredox (Eosin Y)•CF2HCoumarins
N-Tosyl-S-difluoromethyl-S-phenylsulfoximinePhotoredox (fac-[Ir(ppy)3])•CF2HAlkenes
(ClCF2CO)2OPhotoredox (Ru(bpy)32+)•CF2ClBenzene, Anisole
BrCF2P(O)(OEt)2Photoredox/Nickel Dual Catalysis•CF2P(O)(OEt)2Aryl Bromides

This table provides general examples of radical generation and does not describe specific reactions involving this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Analyses

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations have become indispensable in the study of fluorinated aromatic compounds. These methods allow for the detailed investigation of molecular properties that can be difficult or impossible to determine experimentally.

Electronic Structure and Molecular Orbital Theory of 1,3-Difluoro-2,4-dimethylbenzene

The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals (MOs). According to molecular orbital theory, atomic orbitals of the constituent atoms combine to form a new set of orbitals that extend over the entire molecule. utdallas.edu In aromatic systems like benzene (B151609) and its derivatives, this results in a delocalized π-electron system, which is fundamental to their stability and reactivity.

For fluorinated benzenes, the introduction of highly electronegative fluorine atoms significantly influences the electronic landscape. DFT calculations are used to model this influence. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRelates to electron-donating ability and ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability and electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. researchgate.net

Prediction of Reaction Pathways and Transition States for Fluoroaromatic Conversions

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving fluoroaromatic compounds. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and intermediates. This is crucial for understanding how this compound might be synthesized or how it might react with other chemical species.

For example, in the synthesis of 1,3-difluorobenzenes from the reaction of difluorocarbene with disubstituted cyclobutenes, a cationic mechanism has been proposed. jmu.edu Computational studies can be used to model the energies of the proposed intermediates and transition states in such a reaction, providing evidence to support or refute the proposed mechanism. jmu.edu The calculations can help predict which isomer is likely to be the major product by comparing the stabilities of the various possible cationic intermediates. jmu.edu Aromaticity can also play a role in stabilizing transition states and products in reactions involving C-F bond activation. chem8.org

Energetic Profiles of Fluorinated Benzene Systems and Isomers

The relative stability of isomers is a key piece of information that can be reliably predicted using computational methods. For a given molecular formula, several different structural isomers may be possible. DFT calculations can determine the total electronic energy of each isomer, allowing for a direct comparison of their thermodynamic stabilities.

For instance, in the case of dimethylbenzene (xylene), computational studies have been performed to determine the relative energies of the ortho, meta, and para isomers. dergipark.org.tr Similar calculations for this compound and its other isomers would involve optimizing the geometry of each molecule and then calculating its single-point energy. The isomer with the lowest energy is predicted to be the most stable. These calculations can be refined by including corrections for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies of formation.

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry is also instrumental in the analysis of spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the underlying molecular properties.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations for Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nsf.gov Predicting NMR chemical shifts with computational methods has become a routine part of this process. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.govliverpool.ac.uk

These calculated shifts can then be compared to experimental data to confirm the structure of a molecule like this compound. researchgate.net The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govnih.gov For complex molecules, especially those with multiple conformers, the predicted shifts are often a Boltzmann-weighted average over the different conformations. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. huji.ac.il Computational methods that can accurately predict ¹⁹F chemical shifts are therefore particularly valuable. rsc.orgresearchgate.net

NucleusTypical Information GainedComputational Method
¹H Information about the electronic environment of hydrogen atoms.GIAO/DFT
¹³C Provides a map of the carbon skeleton of the molecule. capes.gov.brGIAO/DFT
¹⁹F Sensitive to the local electronic environment of fluorine atoms. huji.ac.ilGIAO/DFT

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. nih.gov Each peak in an IR or Raman spectrum corresponds to a specific molecular vibration. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. isroset.org

UV/Vis Absorption Prediction and Electronic Transitions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic structure of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for calculating the electronic transitions that give rise to these spectra. mdpi.commdpi.com This approach can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. snu.ac.kr

For aromatic compounds such as substituted fluorobenzenes, the primary electronic transitions observed in the UV-Vis spectrum are typically π→π* transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The substitution pattern on the ring, including the presence of fluorine atoms and methyl groups, influences the energies of these orbitals and thus the precise wavelength of absorption.

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide a detailed picture of the transitions. mdpi.comchemrxiv.org For a molecule like this compound, the calculations would predict several key transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most significant, lowest-energy transition. sphinxsai.com Other transitions, such as those from lower energy occupied orbitals (e.g., HOMO-1) to the LUMO, or from the HOMO to higher energy unoccupied orbitals (e.g., LUMO+1), account for additional absorption bands at shorter wavelengths. sphinxsai.combas.bg

The results of such calculations allow for the assignment of experimentally observed absorption bands to specific electronic transitions. researchgate.net While a specific experimental spectrum for this compound is not detailed here, the table below provides a representative example of TD-DFT prediction results for a substituted aromatic compound, illustrating the type of data generated.

Table 1: Representative TD-DFT Predicted Electronic Transitions

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S12650.085HOMO → LUMO
S0 → S22480.110HOMO-1 → LUMO
S0 → S32150.750HOMO → LUMO+1

Intermolecular Interactions and Thermodynamic Modeling

Thermodynamics of Mixtures Containing Fluorinated Benzenes and Hydrocarbons

The thermodynamic properties of mixtures containing fluorinated benzenes and hydrocarbons are of significant interest for understanding intermolecular forces and for the design of industrial processes. uva.es Studies on similar systems, such as fluorobenzene (B45895), 1,4-difluorobenzene (B165170), or hexafluorobenzene (B1203771) mixed with alkanes or other aromatic hydrocarbons, provide valuable insights that are applicable to this compound. researchgate.netarxiv.org

Conversely, mixtures of highly fluorinated benzenes like hexafluorobenzene with aromatic hydrocarbons such as benzene or toluene (B28343) often exhibit negative excess molar enthalpies. researchgate.net This points to favorable interactions between the unlike molecules, where the electron-poor fluorinated ring interacts attractively with the electron-rich hydrocarbon ring.

To model this behavior, group contribution methods like DISQUAC (Dispersive-Quasichemical) and UNIFAC (Universal Quasichemical Functional-group Activity Coefficients) are employed. researchgate.netarxiv.org These models use interaction parameters determined from experimental data to predict the thermodynamic properties of mixtures. researchgate.net The DISQUAC model, for instance, has been shown to accurately describe the positive HmE values for fluorobenzene and 1,4-difluorobenzene + n-alkane systems and provides better results than UNIFAC for certain systems, such as those involving excess molar isobaric heat capacities (CpmE). researchgate.net

Table 2: Experimental Excess Molar Enthalpies (HmE) for Equimolar Mixtures of Fluorinated Benzenes with Hydrocarbons at 298.15 K

Fluorinated BenzeneHydrocarbonHmE (J·mol-1)
1,4-Difluorobenzenen-Heptane845
1,4-Difluorobenzenen-Decane1020
HexafluorobenzeneBenzene-435
HexafluorobenzeneToluene-565

Note: Data is representative of interactions in similar systems. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different types of NMR experiments can reveal the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR for Proton Chemical Environments

A ¹H NMR spectrum of 1,3-Difluoro-2,4-dimethylbenzene would be expected to show distinct signals for the aromatic proton and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl groups. The aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The two methyl groups, being in different chemical environments, would be expected to show two separate singlets, each integrating to three protons.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would anticipate signals for each unique carbon atom in the benzene (B151609) ring and the two methyl carbons. The carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substituent effects of the fluorine and methyl groups. The two methyl carbons would appear in the aliphatic region of the spectrum.

¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts of these fluorine atoms would be characteristic of their position on the benzene ring and the electronic effects of the methyl groups. Furthermore, spin-spin coupling between the two fluorine atoms (F-F coupling) and between the fluorine and adjacent protons (H-F coupling) would provide valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to confirm the connectivity of the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are attached to, allowing for the direct assignment of protonated carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with common fragmentation pathways for aromatic compounds including the loss of methyl groups or other small fragments. Analysis of these fragments helps to confirm the structure of the parent molecule. For related isomers like 2,3-Difluoro-1,4-dimethyl-benzene, high-resolution mass spectrometry is used to confirm the molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₈F₂. HRMS analysis would measure the exact mass of its molecular ion ([M]⁺) or a protonated species ([M+H]⁺), which can then be compared to the theoretically calculated mass. This comparison serves to confirm the elemental composition and, by extension, the identity of the compound, provided the calculated and measured values agree within a narrow tolerance (typically < 5 ppm). rsc.org The technique is indispensable for confirming the products of chemical synthesis and for identifying unknown compounds in complex mixtures. rsc.org

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound

Species Molecular Formula Calculated Exact Mass (Da)
Molecular Ion [C₈H₈F₂]⁺ 142.0594

Note: Masses are calculated using the most abundant isotopes: ¹²C = 12.0000, ¹H = 1.0078, ¹⁹F = 18.9984.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. vscht.cz These methods are powerful for identifying functional groups and providing insights into molecular structure and symmetry. smu.edu

Identification of Characteristic Functional Group Absorptions in Fluorinated Arenes

The IR and Raman spectra of this compound are expected to show a combination of absorptions characteristic of its constituent parts: a substituted aromatic ring, methyl groups, and carbon-fluorine bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized methyl groups are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.orglibretexts.org

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic bands, often of variable intensity, in the 1400-1600 cm⁻¹ region. libretexts.org A band near 1605 cm⁻¹ is often a good indicator of an aromatic molecule. copbela.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region are particularly useful for determining the substitution pattern on the aromatic ring. libretexts.orglibretexts.org

C-F Stretching: The C-F stretching vibration in fluorinated arenes is typically strong in the IR spectrum and appears in the 1100-1400 cm⁻¹ region. The exact position can be influenced by the other substituents on the ring.

Table 2: Expected Characteristic IR Absorption Ranges for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100-3000 Weak to Medium
Methyl C-H Stretching 2960-2850 Medium to Strong
Aromatic C=C In-ring Stretching 1600-1585 & 1500-1400 Medium to Strong
C-H Out-of-plane Bending 900-675 Medium to Strong

Conformational Analysis and Molecular Symmetry via Vibrational Modes

The substitution pattern of this compound results in a molecule with low symmetry. Unlike highly symmetric molecules such as benzene, this low symmetry means that more vibrational modes will be active in both IR and Raman spectroscopy, leading to more complex spectra. smu.edu

Conformational analysis using vibrational spectroscopy often focuses on molecules with rotatable bonds, such as the orientation of substituents relative to a ring. nih.govarxiv.org For this compound, the primary conformational flexibility would involve the rotation of the methyl groups. While these rotations have a low energy barrier and are generally not distinguishable as separate conformers at room temperature, their interactions can influence the precise frequencies and shapes of the vibrational bands. Detailed analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), can help assign the observed vibrational modes and confirm the molecule's ground-state geometry. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron systems. libretexts.org

Analysis of Electronic Transitions in Aromatic Compounds

The UV-Vis spectrum of aromatic compounds like benzene is characterized by π → π* transitions. spcmc.ac.in Benzene itself exhibits three main absorption bands: an intense primary band (E₁ band) around 184 nm, a second primary band (E₂ band) at 204 nm, and a weaker secondary band (B band) with characteristic fine vibrational structure around 256 nm. spcmc.ac.inquimicaorganica.org The B band is symmetry-forbidden in highly symmetrical benzene, which accounts for its low intensity. spcmc.ac.in When substituents are added to the benzene ring, the symmetry is lowered, and these transitions can shift in wavelength (position) and intensity. up.ac.za

For this compound, one would expect to observe these characteristic benzenoid bands, albeit shifted due to the electronic effects of the substituents. The fine structure of the B band is often lost upon substitution. spcmc.ac.in

Investigation of Conjugation Effects on Chromophores

The benzene ring acts as the fundamental chromophore. The methyl and fluorine substituents modify its electronic properties and thus the energy of the π → π* transitions, resulting in shifts of the absorption maxima.

Methyl Groups: Alkyl groups like methyl are weak electron-donating groups through an effect known as hyperconjugation. This effect generally causes a small bathochromic (red) shift, moving the absorption bands to longer wavelengths. spcmc.ac.in

Fluorine Atoms: The effect of fluorine is more complex. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which would tend to stabilize the π orbitals and cause a hypsochromic (blue) shift. csbsju.edu However, the lone pairs on the fluorine atom can participate in resonance with the aromatic ring, a π-donating effect (+R). acs.orgnih.gov This resonance adds electron density to the ring and would cause a bathochromic shift. quimicaorganica.org

Table 3: Summary of Substituent Effects on the Benzene Chromophore

Substituent Electronic Effect Expected Shift of Absorption Bands
Methyl (-CH₃) Electron-donating (Hyperconjugation) Bathochromic (to longer λ)

Applications and Emerging Research Directions for 1,3 Difluoro 2,4 Dimethylbenzene Derivatives

Role as Versatile Building Blocks in Organic Synthesis

The specific arrangement of two electron-withdrawing fluorine atoms and two electron-donating methyl groups on the benzene (B151609) ring gives 1,3-Difluoro-2,4-dimethylbenzene derivatives a distinct reactivity profile. This substitution pattern makes them valuable synthons, or building blocks, for creating more complex molecules with tailored properties.

Derivatives of 1,3-difluorobenzene (B1663923) are crucial intermediates in the synthesis of a wide array of bioactive compounds. jmu.edu The presence of the 1,3-difluoro motif is of particular interest in the development of pharmaceuticals and agrochemicals due to the unique effects of fluorine on molecular properties. jmu.edu More than 20% of all pharmaceuticals contain fluorinated aromatic structures. jmu.edu

In the realm of agrochemicals, fluorinated benzene moieties are integral to certain fungicides that act as sterol biosynthesis inhibitors. jmu.edu They are also found in insecticides like benzoylureas, which function by disrupting the synthesis of chitin. jmu.edu The broader class of 1,3-difluorobenzenes serves as precursors for pesticides such as Flucycloxuron and Diflubenzuron. nbinno.com While direct examples naming this compound are specific, the established importance of the 1,3-difluoro core suggests the potential for its methylated derivatives in creating new, proprietary agrochemicals. jmu.edujmu.edu

Similarly, in pharmaceuticals, these structures are found in compounds like fluoroquinolone antibacterials. jmu.edu The synthesis of 1,3-difluorobenzene structures is a subject of ongoing research interest precisely because of their application in creating these vital medicines. jmu.edu

The unique electronic and physical properties imparted by the difluoro-dimethyl substitution pattern make these benzene derivatives attractive precursors for advanced materials. Research has highlighted the utility of 1,3-difluorobenzene derivatives in the synthesis of specialized resins. jmu.edujmu.edu The structural rigidity and specific substituent arrangement are relevant for creating polymers with desired thermal and mechanical properties.

Furthermore, fluorinated aromatic compounds are broadly utilized in the synthesis of liquid crystal materials, which are fundamental components of modern display technologies. nbinno.com Although specific research detailing the use of this compound in Organic Light-Emitting Diodes (OLEDs) is not widely public, the role of fluorinated aromatics in tuning the electronic energy levels and enhancing the performance of organic electronic materials is well-established. The electron-withdrawing nature of the fluorine atoms can help modulate the HOMO/LUMO energy levels, a critical factor in designing efficient OLEDs.

Structure-Activity Relationship (SAR) Studies of Fluorinated Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, seeking to understand how a molecule's structure correlates with its function. Fluorine's unique properties make it a powerful tool in these investigations.

The incorporation of fluorine into a benzene ring dramatically alters its electronic properties. Fluorine is highly electronegative and deactivates the aromatic ring through inductive electron withdrawal, making further substitution more difficult. jmu.edu This electronic modulation is a key strategy in drug design. The introduction of fluorine can also prevent the premature metabolic degradation of a drug, as metabolic pathways that rely on breaking a carbon-hydrogen bond are blocked where a stronger carbon-fluorine bond exists. jmu.edu

From a steric perspective, fluorine's small size means it can often replace hydrogen without significantly increasing the molecule's bulk. However, it can also lead to notable conformational changes. For instance, in studies of benzenesulfonamide (B165840) derivatives binding to human carbonic anhydrase II, an ortho fluoro substituent was found to cause slight steric repulsion, pushing an amino acid residue out of position. nih.gov This ability to fine-tune both electronic and steric parameters allows chemists to optimize a molecule's fit and interaction with a biological target. jmu.edunih.gov

Fluorination profoundly influences how a molecule interacts with its environment and biological targets. Replacing hydrogen with fluorine can increase the lipophilicity of a molecule, which affects its absorption and ability to cross cell membranes, helping it reach its target organ more effectively. jmu.edu

Moreover, the fluorination of aromatic rings distinctly changes the aromatic quadrupole moment, which in turn affects non-covalent interactions with the π-systems of other molecules, such as biological receptors or other layers in an organic electronic device. nih.gov This modification of intermolecular forces is crucial for molecular recognition. In some cases, the strategic placement of fluorine can enhance binding affinity to a target protein by orders of magnitude. jmu.edu For example, replacing a C-OH group with a CF₂H group can mimic the C-OH dipole and allow the carbon-bound proton to act as a hydrogen-bond donor, preserving or enhancing biological activity. nih.gov

Future Perspectives in Organofluorine Chemistry

The field of organofluorine chemistry, particularly concerning substituted benzenes like this compound, continues to expand. A significant area of future research involves the development of novel and more efficient synthetic pathways. jmu.edu Traditional methods can be hazardous, and modern approaches, such as those using difluorocarbene reactions with substituted cyclobutenes, offer safer and more versatile routes to produce 1,3-difluorobenzenes with a wider variety of substituents. jmu.edujmu.edu

Future work will likely focus on leveraging the unique properties of these compounds to design next-generation pharmaceuticals with improved pharmacokinetic profiles and agrochemicals with greater efficacy and environmental safety. jmu.edu In materials science, the precise tuning of electronic properties afforded by such fluorinated building blocks holds promise for the creation of new organic semiconductors, advanced polymers, and high-performance liquid crystals with tailored characteristics. The full potential of fluorine in chemistry is still being uncovered, suggesting that compounds like this compound and its derivatives will remain at the forefront of innovation. jmu.edu

Green Chemistry Approaches to Fluorination and Defluorination

The development of environmentally benign methodologies for the synthesis and modification of fluorinated organic compounds is a significant focus of contemporary chemical research. Traditional fluorination and defluorination reactions often rely on harsh reagents and conditions, leading to the generation of hazardous waste. In the context of this compound and its derivatives, green chemistry principles are being applied to create more sustainable synthetic routes.

One promising green approach is the use of milder and more selective fluorinating agents that reduce the environmental impact. For instance, the synthesis of related 1,3-difluorobenzene derivatives has been achieved using methods that avoid explosive intermediates often associated with traditional techniques like the Balz-Schiemann reaction. jmu.edu A notable example is the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes, which offers a pathway to 1,3-difluorobenzenes without the production of large quantities of hazardous waste. jmu.edu

In the realm of defluorination, which is crucial for the selective functionalization of polyfluorinated aromatics, catalytic methods are at the forefront of green innovation. Research has demonstrated the efficient defluorination of various poly- and perfluorinated aromatics using a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst. nih.gov This system operates under mild conditions, utilizing hydrogen peroxide as the oxidant at near-ambient temperatures. nih.gov A significant advancement is the immobilization of this catalyst on a carbon support, which enhances its activity for heterogeneous defluorination in water, a green solvent. nih.gov This catalytic system shows a preference for cleaving C-F bonds over C-Cl and C-H bonds, highlighting its selectivity. nih.gov

Another sustainable approach to defluorination is the use of bifunctional catalysts. For example, an azairidacycle complex has been shown to effectively catalyze the transfer hydrogenative defluorination of polyfluoroarenes using potassium formate (B1220265) (HCOOK) as the hydride source in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water at ambient temperatures. mdpi.com This method exhibits high regioselectivity, with C-F bond cleavage occurring preferentially at specific positions on the aromatic ring. mdpi.com

Enzymatic defluorination represents a particularly green avenue of research. Dehalogenase enzymes, such as those from Delftia acidovorans, have been shown to be capable of defluorinating organofluorine compounds under aerobic conditions. nih.gov While the efficiency of these enzymes on highly fluorinated aromatics is still an area of active investigation, they offer a biodegradable and highly specific alternative to traditional chemical methods. nih.gov Specifically, fluoroacetate (B1212596) dehalogenases operate via a catalytic triad (B1167595) (Asp-His-Asp) to activate the C-F bond through nucleophilic attack. nih.gov

Table 1: Green Chemistry Approaches to Fluorination and Defluorination

Approach Reagents/Catalyst Substrate Example Key Green Features
Fluorination Difluorocarbene 1,2-disubstituted cyclobutenes Avoids explosive intermediates of traditional methods. jmu.edu
Catalytic Defluorination μ-nitrido diiron phthalocyanine, H₂O₂ Poly- and perfluorinated aromatics Mild conditions, use of water as a solvent, high turnover numbers. nih.gov
Catalytic Defluorination Azairidacycle complex, HCOOK Polyfluoroarenes Ambient temperature, use of a benign hydride source. mdpi.com
Enzymatic Defluorination Dehalogenase enzymes Small fluorinated compounds Biodegradable catalyst, operates under aerobic conditions. nih.gov

Chemo- and Regioselective Functionalization of Fluorinated Arenes for Novel Applications

The precise introduction of functional groups onto a fluorinated aromatic scaffold like this compound is critical for the development of novel materials and pharmaceuticals. The fluorine atoms on the benzene ring significantly influence the molecule's electronic properties, making chemo- and regioselective functionalization a challenging yet rewarding endeavor.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on fluorinated arenes. nobelprize.orgnih.gov These reactions, such as the Suzuki and Negishi couplings, allow for the introduction of a wide variety of substituents onto the aromatic ring with high chemoselectivity. nobelprize.org The mechanism typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. nobelprize.org For fluorinated arenes, the choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

Another important strategy for the functionalization of fluorinated arenes is directed C-H bond activation. nih.govyoutube.com This approach utilizes a directing group to position a transition metal catalyst at a specific C-H bond, enabling its selective cleavage and subsequent functionalization. youtube.com This method is particularly valuable for introducing functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution. While the inherent strength of C-H bonds presents a challenge, various catalytic systems based on rhodium and other transition metals have been developed for this purpose. youtube.comnih.gov

The defluorinative functionalization of polyfluorinated compounds is an emerging area with significant potential. rsc.orgresearchgate.net In this approach, a C-F bond is selectively cleaved and replaced with a new functional group. Ligand-controlled palladium/N-heterocyclic carbene (NHC) catalysis has been successfully employed for the regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes. rsc.orgnih.gov By carefully selecting the ligand, it is possible to control whether a mono- or di-defluorinative functionalization occurs, leading to a diverse range of fluorinated products. nih.govnsf.gov This strategy could be extended to fluorinated arenes like this compound to enable novel transformations.

Recent research has also focused on the development of catalytic systems for the regioselective difunctionalization of unsaturated systems, which can be applied to create complex fluorinated molecules. For example, a catalysis-based regioselective 1,4-fluorodifunctionalization of dienes has been developed, allowing for the creation of highly functionalized products with stereocenters bearing both a C(sp3)−F and a C(sp3)−CF3 group. nih.gov

Table 2: Chemo- and Regioselective Functionalization Strategies for Fluorinated Arenes

Strategy Catalyst/Reagent Type of Transformation Key Advantages
Palladium-Catalyzed Cross-Coupling Palladium complexes, organometallic reagents C-C and C-N bond formation High chemoselectivity, wide range of functional groups can be introduced. nobelprize.orgnih.gov
Directed C-H Functionalization Transition metal catalysts (e.g., Rh, Pd), directing groups Selective introduction of functional groups at specific C-H bonds Access to otherwise inaccessible substitution patterns. nih.govyoutube.com
Defluorinative Functionalization Palladium/NHC catalysts Selective C-F bond cleavage and functionalization Control over the degree of functionalization through ligand choice. rsc.orgresearchgate.netnih.gov
Catalytic Difunctionalization Iodine(I)/Iodine(III) catalysis 1,4-difluorination of dienes Creation of highly functionalized products with multiple stereocenters. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.